molecular formula C19H21F3N4O3S B6502875 ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate CAS No. 1396807-32-1

ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate

Cat. No.: B6502875
CAS No.: 1396807-32-1
M. Wt: 442.5 g/mol
InChI Key: GYXWYXHBZDKSFM-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate is a complex chemical compound characterized by the presence of multiple functional groups including an ethyl ester, a piperazine ring, and a benzothiazole moiety. This compound has garnered interest for its diverse applications in various fields of scientific research, particularly in medicinal chemistry, due to its unique structural components which may lend to various bioactivities.

Preparation Methods

Synthetic Routes

The synthesis of ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions:

  • Initial Formation: : A reaction between ethyl azetidine-3-carboxylate and 4-(trifluoromethyl)-1,3-benzothiazol-2-amine under suitable conditions to form the intermediate.

  • Coupling Reaction: : The intermediate is then reacted with piperazine-1-carboxylate to form the desired product.

Industrial Production Methods

Industrial production may use optimized versions of these steps to enhance yield and purity. Techniques such as catalytic hydrogenation, selective crystallization, and automated synthesis machines could be employed to improve the process efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, often facilitated by agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives.

  • Reduction: : Reduction reactions could involve agents like lithium aluminum hydride, leading to the reduction of specific functional groups.

  • Substitution: : The benzothiazole ring allows for various substitution reactions, often using halides or other electrophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, Potassium permanganate.

  • Reduction: : Lithium aluminum hydride, Sodium borohydride.

  • Substitution: : Halides, Electrophilic aromatic substitution reagents.

Major Products

  • Oxidation: : Formation of corresponding acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Various substituted benzothiazoles and azetidines.

Scientific Research Applications

Chemistry

  • Used in the synthesis of complex organic molecules.

  • As a building block in combinatorial chemistry.

Biology

  • Studied for its potential interactions with biological macromolecules.

  • Applications in bioconjugation techniques.

Medicine

  • Investigated for its potential as a pharmaceutical intermediate.

  • Possible uses in the development of drugs targeting specific enzymes or receptors.

Industry

  • Applications in the design of specialty chemicals and materials.

  • Used in the development of agrochemicals due to its structural diversity.

Mechanism of Action

The mechanism of action for ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate often involves the interaction with molecular targets such as enzymes or receptors. The benzothiazole ring, known for its bioactive properties, can interact with biological targets by mimicking substrates or inhibitors, thus modulating their activity. The piperazine moiety could enhance the binding affinity to these targets through hydrogen bonding and Van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{1-[4-(chloromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate

  • Ethyl 4-{1-[4-(methyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate

Uniqueness

Ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate is unique due to the trifluoromethyl group, which imparts significant electron-withdrawing properties, potentially increasing the compound's reactivity and bioavailability compared to its counterparts with different substituents. This structural feature can influence the compound's interaction with enzymes or receptors, thus affecting its biological activity and therapeutic potential.

Properties

IUPAC Name

ethyl 4-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3S/c1-2-29-18(28)25-8-6-24(7-9-25)16(27)12-10-26(11-12)17-23-15-13(19(20,21)22)4-3-5-14(15)30-17/h3-5,12H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXWYXHBZDKSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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